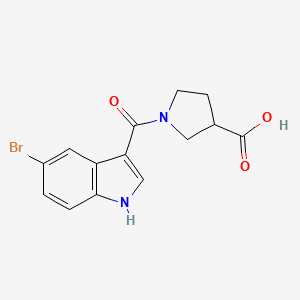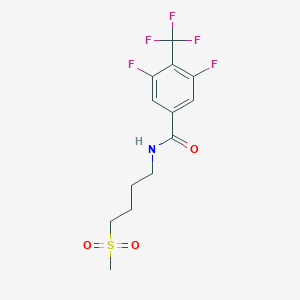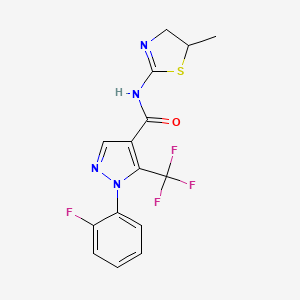
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD 7389 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. The binding of BET proteins to acetylated lysine residues on histones promotes the recruitment of transcriptional machinery, leading to the activation of gene expression. Therefore, the inhibition of BET proteins by this compound leads to the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The inhibition of BET proteins by this compound leads to the suppression of oncogenic gene expression, leading to the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects in preclinical studies. The inhibition of BET proteins by this compound leads to the suppression of pro-inflammatory gene expression, leading to the inhibition of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. The compound is a potent inhibitor of BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, the compound has several limitations for lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to use in some experiments. The compound is also relatively unstable, making it difficult to store for long periods.
Orientations Futures
There are several future directions for the study of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. One future direction is to further investigate the therapeutic potential of the compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another future direction is to develop more potent and selective inhibitors of BET proteins based on the structure of this compound. Additionally, the use of this compound as a tool for studying the role of BET proteins in various diseases could lead to the identification of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as acetic acid, at a specific temperature and pressure. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by this compound may have therapeutic potential in these diseases.
Propriétés
IUPAC Name |
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-1-2-12-10(5-9)11(6-16-12)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQNPDWNGCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
